Ethyl 3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole-5-carboxylate

Lipophilicity Drug-likeness Medicinal chemistry

Ethyl 3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole-5-carboxylate (CAS 1258269-03-2) is a heterocyclic building block belonging to the 1,2,4-oxadiazole-5-carboxylate ester class, featuring a 4-(trifluoromethoxy)phenyl substituent at the 3-position of the oxadiazole ring. The compound has a molecular formula of C₁₂H₉F₃N₂O₄, a molecular weight of 302.21 g·mol⁻¹, a computed XLogP3 of 3.5, a topological polar surface area of 74.5 Ų, and 9 hydrogen bond acceptor atoms.

Molecular Formula C12H9F3N2O4
Molecular Weight 302.209
CAS No. 1258269-03-2
Cat. No. B2817053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole-5-carboxylate
CAS1258269-03-2
Molecular FormulaC12H9F3N2O4
Molecular Weight302.209
Structural Identifiers
SMILESCCOC(=O)C1=NC(=NO1)C2=CC=C(C=C2)OC(F)(F)F
InChIInChI=1S/C12H9F3N2O4/c1-2-19-11(18)10-16-9(17-21-10)7-3-5-8(6-4-7)20-12(13,14)15/h3-6H,2H2,1H3
InChIKeyZXBUAPSNJVMKFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole-5-carboxylate (CAS 1258269-03-2): Procurement-Relevant Identity and Physicochemical Profile


Ethyl 3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole-5-carboxylate (CAS 1258269-03-2) is a heterocyclic building block belonging to the 1,2,4-oxadiazole-5-carboxylate ester class, featuring a 4-(trifluoromethoxy)phenyl substituent at the 3-position of the oxadiazole ring [1]. The compound has a molecular formula of C₁₂H₉F₃N₂O₄, a molecular weight of 302.21 g·mol⁻¹, a computed XLogP3 of 3.5, a topological polar surface area of 74.5 Ų, and 9 hydrogen bond acceptor atoms [1]. The 1,2,4-oxadiazole core is a privileged scaffold in medicinal chemistry, while the trifluoromethoxy group confers distinct electronic and lipophilic properties that differentiate this compound from its 4-methoxy, 4-trifluoromethyl, and unsubstituted phenyl analogs [2][3].

Why In-Class 1,2,4-Oxadiazole-5-carboxylate Esters Cannot Substitute for Ethyl 3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole-5-carboxylate in Synthesis and Screening


Substituting this compound with a close analog such as the 4-methoxy, 4-trifluoromethyl, or unsubstituted phenyl variant introduces quantifiable changes in lipophilicity (ΔXLogP3 ≥ +1.2), hydrogen bond acceptor count (ΔHBA ≥ +3), and electronic character at the para position—each of which can alter membrane permeability, target binding, and downstream SAR interpretation in a non-linear fashion [1][2]. Additionally, replacing the ethyl ester with the free carboxylic acid eliminates the carboxylate protecting group that enables selective late-stage functionalization via amide coupling or hydrazide formation, a transformation central to the synthesis of clinical-stage OXPHOS inhibitors and NLRP3 inflammasome modulators [3].

Quantitative Differentiation Evidence: Ethyl 3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole-5-carboxylate vs. Closest Analogs


Lipophilicity Advantage: +1.2 LogP Units Over the 4-Methoxy Analog Enhances Membrane Permeability Predictions

The target compound exhibits an XLogP3 of 3.5, compared to 2.3 for the direct 4-methoxy analog (ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate, CAS 40019-25-8), a difference of +1.2 log units [1][2]. Under the Lipinski rule-of-five framework, this places the target compound closer to the optimal logP ceiling (~5) for CNS-capable small molecules and translates to a ~16-fold higher theoretical partition coefficient, which may correlate with enhanced passive membrane permeability in cell-based assays [1].

Lipophilicity Drug-likeness Medicinal chemistry

Hydrogen Bond Acceptor Enrichment: 9 HBA vs. 6 HBA for the 4-Methoxy Analog Alters Target Engagement Potential

The target compound possesses 9 hydrogen bond acceptor atoms (4 from the oxadiazole ring and ester carbonyl, 3 from the trifluoromethoxy fluorine atoms, and 2 from the ester ethoxy oxygen and ring oxygen), compared to 6 HBA for the 4-methoxy analog (which lacks the three electronegative fluorine atoms) and 5 HBA for the unsubstituted phenyl analog (CAS 37760-54-6) [1][2]. The three additional fluorine atoms in the OCF₃ group can engage in orthogonal multipolar interactions with protein backbone amide NH and side-chain hydroxyl groups, a mode of recognition not available to OCH₃ or H substituents [3].

Hydrogen bonding Structure-activity relationship Binding affinity

Electronic Substituent Effect: para-OCF₃ is Electron-Withdrawing (σₚ ≈ +0.35) vs. para-OCH₃ which is Electron-Donating (σₚ ≈ −0.27)

The 4-(trifluoromethoxy) group exerts a net electron-withdrawing effect (Hammett σₚ ≈ +0.35) through a dominant inductive mechanism, whereas the 4-methoxy group is a resonance electron donor (σₚ ≈ −0.27) [1][2]. This electronic reversal (Δσₚ ≈ 0.62) means that the target compound's oxadiazole ring is relatively electron-deficient compared to that of the 4-methoxy analog, which can alter the rate of nucleophilic addition at the ester carbonyl, modulate the pKₐ of adjacent acidic protons in downstream products, and influence π–π stacking interactions with aromatic residues in protein binding sites [1][3].

Electronic effects Reactivity Hammett constant

Synthetic Handle Differentiation: Ethyl Ester Enables Selective Late-Stage Diversification vs. Free Carboxylic Acid

The ethyl ester group at position 5 serves as a masked carboxylic acid, enabling chemoselective transformations without premature deprotection. In contrast, the corresponding free carboxylic acid (3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carboxylic acid, CAS 1258269-11-2, MW 274.15) requires coupling reagents and may undergo decarboxylation under thermal stress . The ester can be hydrolyzed quantitatively to the acid under mild basic conditions (NaOH/H₂O, 50°C, 4 h), as demonstrated for the structurally analogous ethyl 3-(2,4,5-trifluorophenyl)-1,2,4-oxadiazole-5-carboxylate, reducing LogP to approximately 2.1 . Conversely, the ester can be directly converted to amides, hydrazides, or reduced to the alcohol—transformations not accessible from the free acid without protection .

Synthetic chemistry Building block Late-stage functionalization

Building Block Provenance: Core Intermediate for Clinical-Stage OXPHOS and HIF Pathway Inhibitors

The 3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole substructure present in this compound is a recognized pharmacophore in at least two clinical-stage programs: (i) BAY 87-2243 (CAS 1227158-85-1), a potent HIF-1 inhibitor with mitochondrial complex I IC₅₀ = 10 nM in isolated PC3 mitochondria, which suppresses HIF-1 reporter gene activity with IC₅₀ = 0.7 nM ; and (ii) IACS-010759 (CAS 1570496-34-2), an orally bioavailable complex I inhibitor that robustly inhibits proliferation and induces apoptosis in glioblastoma and AML models, currently evaluated in Phase 1 trials . The target compound is the simplest ethyl ester building block carrying this exact 3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole-5-carboxylate architecture, making it the logical entry point for library synthesis around this pharmacophore [1].

OXPHOS inhibition HIF pathway Cancer metabolism Building block

Physicochemical Property Comparison: Density and Boiling Point Distinguish the Target from Simpler Phenyl Analogs

The target compound has a computed density of 1.4 ± 0.1 g·cm⁻³ and a boiling point of 342.5 ± 52.0 °C at 760 mmHg, whereas the unsubstituted phenyl analog (ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate, CAS 37760-54-6, MW 218.21) has a lower density (~1.2 g·cm⁻³) and a boiling point of approximately 379.3 ± 44.0 °C for the 4-methoxy variant . The higher density of the target compound reflects the increased molecular weight (+84.0 Da vs. the unsubstituted phenyl analog) from the trifluoromethoxy group and influences chromatographic retention behavior (longer Rf on silica gel with EtOAc/hexane mobile phases) . The flash point is computed at 160.9 ± 30.7 °C, which is relevant for safe handling and shipping classification .

Physicochemical properties Purification Formulation

High-Confidence Research and Industrial Application Scenarios for Ethyl 3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole-5-carboxylate


Medicinal Chemistry Library Synthesis Targeting Mitochondrial Complex I and HIF Pathway Inhibition

This compound serves as the foundational building block for assembling 5-substituted 1,2,4-oxadiazole libraries designed to probe mitochondrial complex I inhibition. Its 3-[4-(trifluoromethoxy)phenyl] pharmacophore is conserved in BAY 87-2243 (complex I IC₅₀ = 10 nM; HIF-1 reporter IC₅₀ = 0.7 nM) and IACS-010759 (Phase 1 clinical candidate) . The ethyl ester at position 5 can be directly converted to triazole-, pyrazole-, or piperazine-containing amides via aminolysis, enabling rapid SAR exploration without protecting group manipulation. The XLogP3 of 3.5 positions initial library members favorably within CNS drug-like space, while the 9 HBA atoms provide multiple vectors for optimizing target engagement [1].

NLRP3 Inflammasome Inhibitor Development Using the 3-Phenyl-1,2,4-oxadiazole Scaffold

Patent CN113214242A (China Pharmaceutical University, 2021) discloses a series of 3-phenyl-1,2,4-oxadiazole compounds as specific NLRP3 inflammasome inhibitors that reduce IL-1β maturation and secretion without general immunosuppression . The 4-(trifluoromethoxy)phenyl substitution is explicitly exemplified, and the target compound's ethyl ester provides a direct entry point for synthesizing the amide and hydrazide derivatives claimed in the patent. The electron-withdrawing character of the OCF₃ group (σₚ ≈ +0.35) may contribute to modulating the electrophilicity of the oxadiazole ring, a feature not replicated by the 4-methoxy analog (σₚ ≈ −0.27) .

Agrochemical Lead Discovery: Fungicidal and Nematicidal 1,2,4-Oxadiazole-5-carboxylate Derivatives

A 2024 ACS publication demonstrated that 1,2,4-oxadiazole-5-carboxylic acid derivatives containing amide or ester groups exhibit nematicidal activity against plant-parasitic nematodes . The target compound's ethyl ester and 4-OCF₃ substitution pattern can be leveraged to synthesize a focused library for agrochemical screening. The higher lipophilicity (XLogP3 = 3.5) compared to the 4-methoxy analog (XLogP3 = 2.3) may enhance cuticular penetration in target organisms, while the ester handle permits rapid conversion to the free acid for improved phloem mobility if needed .

Physical Organic Chemistry Studies of Substituent Effects on 1,2,4-Oxadiazole Ring Reactivity

The target compound is an ideal substrate for studying the transmission of electronic effects through the 1,2,4-oxadiazole ring. By comparing hydrolysis rates, nucleophilic aromatic substitution reactivity, or cycloaddition behavior of this compound against its 4-OCH₃, 4-CF₃, and 4-H analogs, researchers can quantify the influence of the para substituent on the electron density of the oxadiazole C5 carboxylate . Such studies are valuable for developing predictive reactivity models that inform synthetic route design for more complex 1,2,4-oxadiazole-containing drug candidates .

Quote Request

Request a Quote for Ethyl 3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.